N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
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Overview
Description
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a complex organic compound that features a combination of benzo[d]thiazole, pyridine, and naphthamide moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: This step might involve alkylation reactions using ethyl halides.
Formation of the pyridine moiety: Pyridine derivatives can be synthesized through various methods, including condensation reactions.
Coupling reactions: The final step would involve coupling the benzo[d]thiazole and pyridine moieties with the naphthamide group, possibly using amide bond formation techniques under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Reduction: Reduction reactions could be used to modify specific functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
- N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-naphthamide
Uniqueness
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide may exhibit unique properties due to the specific positioning of its functional groups, which could influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-2-18-12-13-23-24(15-18)31-26(28-23)29(17-19-7-6-14-27-16-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-16H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMQJWGHAOVRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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